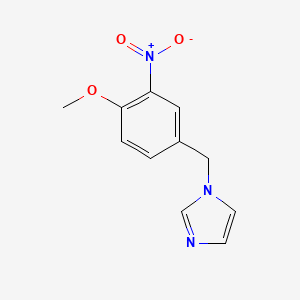

1-(4-methoxy-3-nitrobenzyl)-1H-imidazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(4-methoxy-3-nitrophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-11-3-2-9(6-10(11)14(15)16)7-13-5-4-12-8-13/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPLMRZBQGZRDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C=CN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 1 4 Methoxy 3 Nitrobenzyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the precise arrangement of atoms and their chemical environments within 1-(4-methoxy-3-nitrobenzyl)-1H-imidazole can be thoroughly mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound provides critical information about the number, type, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the imidazole (B134444) ring, the substituted benzyl (B1604629) group, and the methoxy (B1213986) group.

The imidazole ring protons typically appear as singlets or narrow multiplets. The proton at the C2 position is expected to be the most downfield of the imidazole protons due to the influence of the two adjacent nitrogen atoms. The protons at the C4 and C5 positions would appear at slightly higher fields.

The aromatic protons on the benzyl ring exhibit a characteristic splitting pattern influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. The proton ortho to the nitro group is expected to be the most deshielded and appear furthest downfield. The benzylic methylene (B1212753) protons (CH₂) connecting the two ring systems typically resonate as a sharp singlet, integrating to two protons. The protons of the methoxy group (CH₃) also appear as a distinct singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole H-2 | ~7.6 - 7.8 | s |

| Imidazole H-4/H-5 | ~7.1 - 7.3 | m |

| Benzyl Ar-H (ortho to NO₂) | ~7.7 - 7.9 | d |

| Benzyl Ar-H | ~7.3 - 7.5 | dd |

| Benzyl Ar-H | ~7.0 - 7.2 | d |

| Benzyl CH₂ | ~5.2 - 5.4 | s |

| Methoxy OCH₃ | ~3.9 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the molecular framework.

The carbons of the imidazole ring resonate in the aromatic region, with the C2 carbon appearing significantly downfield. The carbons of the substituted benzene (B151609) ring show shifts that are heavily influenced by the attached functional groups. The carbon atom bonded to the nitro group (C-NO₂) and the one bonded to the methoxy group (C-OCH₃) are readily identifiable based on established substituent effects. The benzylic methylene carbon (CH₂) and the methoxy carbon (OCH₃) appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C-2 | ~137 - 139 |

| Imidazole C-4 | ~129 - 131 |

| Imidazole C-5 | ~119 - 121 |

| Benzyl C-ipso (CH₂) | ~135 - 137 |

| Benzyl C-OCH₃ | ~155 - 157 |

| Benzyl C-NO₂ | ~140 - 142 |

| Benzyl Aromatic CH | ~110 - 130 |

| Benzyl CH₂ | ~50 - 52 |

| Methoxy OCH₃ | ~56 - 58 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are employed to establish definitive correlations between protons and carbons, confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, primarily helping to assign the adjacent protons on the substituted benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. ipb.pt This would unequivocally link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the benzylic CH₂ protons to the benzylic carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. ipb.pt Key expected correlations would include the benzylic CH₂ protons showing correlations to the C2 and C5 carbons of the imidazole ring, as well as to the ipso-carbon and ortho-carbons of the benzene ring. This data provides definitive proof of the connectivity between the benzyl and imidazole moieties.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Signals from the methylene (CH₂) and methoxy (CH₃) groups are expected in the 2850-3000 cm⁻¹ region.

N-O Asymmetric and Symmetric Stretching: The presence of the nitro group (NO₂) is strongly indicated by two intense absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

C=C and C=N Stretching: Vibrations from the aromatic rings (benzene and imidazole) are expected in the 1400-1620 cm⁻¹ range.

C-O Stretching: The ether linkage of the methoxy group would produce a strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Benzene & Imidazole Rings | 3000 - 3150 |

| Aliphatic C-H Stretch | CH₂ and OCH₃ | 2850 - 3000 |

| Asymmetric N-O Stretch | Nitro (NO₂) | 1520 - 1560 |

| Symmetric N-O Stretch | Nitro (NO₂) | 1340 - 1380 |

| Aromatic C=C/C=N Stretch | Benzene & Imidazole Rings | 1400 - 1620 |

| Asymmetric C-O-C Stretch | Methoxy Ether | 1200 - 1275 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₁N₃O₃, corresponding to a molecular weight of approximately 233.22 g/mol . chemscene.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For C₁₁H₁₁N₃O₃, the calculated exact mass of the protonated molecule [M+H]⁺ would be used to validate the chemical formula against the experimental data, distinguishing it from other potential isomers.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Key fragmentation pathways would likely include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-N bond between the methylene bridge and the imidazole ring, leading to the formation of a stable 4-methoxy-3-nitrobenzyl cation.

Loss of Functional Groups: Subsequent fragmentation could involve the loss of the nitro group (NO₂) or the methoxy group (OCH₃) from the benzyl fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by absorptions arising from π → π* transitions within the aromatic imidazole and the substituted benzene rings.

The presence of chromophores such as the nitro group and the methoxy group, in conjugation with the benzene ring, influences the position and intensity of the absorption maxima (λ_max). The extended π-system created by the substituted benzyl group is expected to result in strong absorption bands in the UV region, typically between 250 and 350 nm. The nitro group, in particular, is known to cause a bathochromic (red) shift in the absorption spectrum.

X-Ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the packing of molecules within the crystal lattice.

While specific crystallographic data for this compound are not available in the reviewed literature, the analysis of structurally related nitro- and imidazole-containing compounds provides insight into the expected structural features. For instance, the crystal structure of a related compound, 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, was determined to crystallize in the monoclinic space group P2₁/n. researchgate.net Its solid-state geometry is stabilized by intermolecular π–π stacking interactions. researchgate.net

The expected crystallographic data that would be obtained for this compound are summarized in the hypothetical table below.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Cell Parameters (Å, °) | a, b, c, α, β, γ |

| Volume (ų) | Calculated from cell parameters |

| Z (Molecules per unit cell) | Integer value (e.g., 4) |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

Chromatographic Methodologies in Purity Assessment

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds, making them indispensable for assessing the purity of synthesized molecules like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for purity assessment, offering high resolution and sensitivity. A reverse-phase HPLC (RP-HPLC) method is typically suitable for analyzing moderately polar compounds such as this compound. sielc.comresearchgate.net

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture. For compounds with nitro and methoxy functional groups, a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is common. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all detected peaks in the chromatogram.

A plausible set of HPLC conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a specific wavelength (e.g., 254 nm or 300 nm) nih.gov |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (e.g., 25 °C) |

| Expected Retention Time | Dependent on exact conditions, typically within 5-10 minutes researchgate.netnih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic method used for monitoring the progress of chemical reactions, identifying compounds, and assessing sample purity. scispace.comrsc.org For this compound, TLC would typically be performed on a plate coated with a polar stationary phase, such as silica (B1680970) gel.

A small spot of the dissolved compound is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The mobile phase, usually a mixture of organic solvents, ascends the plate via capillary action. Separation occurs as the compound partitions between the stationary phase and the mobile phase. The polarity of the mobile phase is optimized to achieve good separation of the target compound from any impurities or starting materials.

After development, the plate is dried, and the separated spots are visualized, commonly under UV light (at 254 nm or 365 nm), as aromatic and nitro-containing compounds are often UV-active. rsc.org The purity is qualitatively assessed by the presence of a single spot. The position of the spot is characterized by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Typical TLC parameters for the analysis of this compound are outlined below.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plate |

| Mobile Phase | Mixture of a nonpolar and a polar solvent (e.g., Hexane:Ethyl Acetate (B1210297), 7:3 v/v) |

| Chamber | Saturated with mobile phase vapor |

| Application | Capillary spot |

| Detection | UV light (254 nm) |

| Retention Factor (Rf) | Calculated as (distance traveled by spot) / (distance traveled by solvent) |

Theoretical and Computational Investigations of 1 4 Methoxy 3 Nitrobenzyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular characteristics, from geometric parameters to spectroscopic and reactivity data, providing a foundational understanding of a molecule's behavior at the quantum level.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Stability

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. nih.gov For 1-(4-methoxy-3-nitrobenzyl)-1H-imidazole, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the phenyl ring, along with the aromatic imidazole (B134444) moiety, would collectively determine the energies of the frontier orbitals. The charge transfer interactions within the molecule, influenced by these substituents, are directly related to the magnitude of the energy gap. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to identify regions prone to electrophilic and nucleophilic attack. nih.govmdpi.com

Typically, MEP maps use colors to denote different potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, representing likely sites for electrophilic attack (nucleophilic centers). nih.govnih.gov

Blue: Indicates regions of low electron density and strong positive electrostatic potential, representing likely sites for nucleophilic attack (electrophilic centers). nih.govmdpi.com

Green: Represents areas of neutral or zero potential. nih.gov

For this compound, the MEP map would be expected to show strong negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring, as these are the most electronegative centers. orientjchem.org Conversely, positive potential (blue) would likely be localized around the hydrogen atoms. nih.gov This visualization helps in understanding non-covalent interactions, hydrogen bonding, and how the molecule might interact with biological receptors. researchgate.net

Global Reactivity Descriptors (e.g., Electrophilicity, Chemical Hardness, Chemical Softness)

| Descriptor | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. A higher value indicates greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. A high value suggests a good electrophile. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system; related to electronegativity. |

These descriptors help quantify the molecule's reactivity profile. For instance, a high chemical hardness would imply high stability. researchgate.net The electrophilicity index is particularly useful for predicting how the molecule might participate in charge-transfer reactions. dergipark.org.tr

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational analysis, performed using DFT, is a powerful method for predicting the infrared (IR) and Raman spectra of a molecule. ijrar.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the molecule's fundamental vibrational modes. researchgate.netnih.gov These modes include stretching, bending, rocking, and torsional motions of the atoms. scirp.org

For this compound, calculations would predict characteristic vibrational frequencies for its functional groups:

N-H stretching: Expected in the imidazole ring if it is protonated. ijrar.org

C-H stretching: Aromatic and aliphatic C-H stretching vibrations. derpharmachemica.com

NO2 group vibrations: Symmetric and asymmetric stretching modes of the nitro group are distinct and identifiable. scirp.org

C-O stretching: From the methoxy group.

Ring vibrations: Stretching and bending modes associated with the phenyl and imidazole rings. ijrar.org

Comparing the computed frequencies with experimentally recorded spectra allows for a precise assignment of the spectral bands, confirming the molecular structure and providing a deeper understanding of its vibrational properties. researchgate.netnih.gov

Thermochemical Parameters (Entropy, Enthalpy, Gibbs Free Energy)

DFT calculations can also be used to predict key thermochemical properties of a molecule at a given temperature and pressure. These parameters, including entropy (S), enthalpy (H), and Gibbs free energy (G), are derived from the vibrational frequency calculations and are essential for understanding the molecule's stability and spontaneity in chemical reactions. These properties are calculated based on statistical mechanics, incorporating translational, rotational, vibrational, and electronic contributions to the thermodynamic functions. While specific values for this compound require dedicated computation, such analysis provides insight into the compound's thermodynamic stability under various conditions.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). arabjchem.orgarkat-usa.org This simulation is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. ekb.egresearchgate.net

For this compound, molecular docking studies would involve simulating its interaction with the active site of a specific protein. The imidazole nucleus is a common scaffold in medicinal chemistry, known to interact with various biological targets. orientjchem.orgarkat-usa.orgekb.eg Docking simulations would identify key interactions such as:

Hydrogen bonds: Formed between the ligand and amino acid residues in the protein's active site.

Hydrophobic interactions: Occurring between the nonpolar parts of the ligand (like the benzyl (B1604629) ring) and hydrophobic pockets of the receptor.

Electrostatic interactions: Involving charged or polar groups, such as the nitro group.

The results of a docking simulation are typically expressed as a binding energy or docking score, where a lower value indicates a more favorable and stable interaction. arabjchem.org By identifying the most likely binding mode and predicting binding affinity, molecular docking can help elucidate the potential mechanism of action for the compound and guide further experimental studies. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its structural flexibility (conformational dynamics) and how it interacts with itself and other molecules (intermolecular interactions).

Conformational Dynamics: The structure of this compound features several rotatable single bonds, which allow the molecule to adopt various three-dimensional shapes or conformations. The most significant rotations occur around the bond linking the benzyl group to the imidazole ring and the bond connecting the methoxy group to the phenyl ring. Conformational analysis through techniques like potential energy surface scans can identify the most stable, low-energy conformers. nih.govresearchgate.net MD simulations build upon this by revealing the dynamic transitions between these stable states and the flexibility of the molecule in a simulated environment, such as in a solvent or interacting with a biological receptor. ajchem-a.com The simulation tracks trajectories of all atoms, illustrating how the spatial relationship between the nitro-substituted phenyl ring and the imidazole moiety fluctuates over time.

Intermolecular Interactions: The functional groups on this compound dictate the types of non-covalent interactions it can form. The electron-rich imidazole ring and the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. nih.govresearchgate.net The aromatic rings can participate in π-π stacking interactions, a common feature in nitrogen-containing heterocyclic compounds. nih.gov Furthermore, the molecule possesses a significant dipole moment due to its electron-donating (methoxy) and electron-withdrawing (nitro) groups, leading to dipole-dipole interactions. MD simulations can quantify these interactions, calculating average distances, angles, and energies between interacting molecules or between the molecule and a target protein, providing a detailed picture of its binding and recognition capabilities. researchgate.netmdpi.com

Below is a representative data table summarizing the types of parameters that would be analyzed in a typical MD simulation of this compound.

| Simulation Parameter | Description | Theoretical Significance |

| Dihedral Angle (Cα-C-N-Cβ) | The torsion angle around the bond connecting the benzyl ring to the imidazole ring. | Defines the relative orientation of the two main ring systems, revealing the most probable conformations. |

| Radial Distribution Function (g(r)) | Describes the probability of finding an atom of a solvent (e.g., water) at a certain distance from a specific site on the molecule (e.g., nitro group oxygen). | Quantifies the solvation structure and identifies key hydrogen bonding sites with the solvent. |

| Hydrogen Bond Analysis | Monitors the formation and lifetime of hydrogen bonds between molecules or with a target receptor. | Elucidates the strength and dynamics of specific intermolecular interactions crucial for molecular recognition and binding. researchgate.net |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the molecule over time from a reference structure. | Indicates the structural stability of the molecule during the simulation. A stable RMSD suggests the system has reached equilibrium. ajchem-a.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.com QSAR models are instrumental in drug discovery for predicting the activity of new molecules, thereby optimizing lead compounds and reducing the need for extensive experimental testing. nih.gov

For a compound like this compound, a QSAR model could be developed to predict its potential as, for example, an anticancer agent, given that many imidazole derivatives exhibit such properties. jmchemsci.comdergipark.org.trnih.gov The process involves compiling a dataset of structurally similar imidazole derivatives with known biological activities. For each molecule, a set of numerical values known as molecular descriptors, which quantify various aspects of its physicochemical properties, are calculated.

Relevant descriptors for this molecule would include:

Hydrophobicity Descriptors: Such as LogP (the logarithm of the octanol-water partition coefficient), which measures the lipophilicity of the molecule and is crucial for its ability to cross cell membranes. mdpi.com

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and Hammett constants (σ) that reflect the electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group. dergipark.org.trmdpi.com

Steric and Topological Descriptors: These describe the size and shape of the molecule, such as molar refractivity (MR), molecular weight, and various shape indices. dergipark.org.tr

Once calculated, statistical methods like Multiple Linear Regression (MLR) are used to build an equation linking a selection of these descriptors to the observed biological activity. A hypothetical QSAR model for a series of related compounds might look like the equation in the table below.

| Parameter | Description | Value/Equation |

| QSAR Equation | A hypothetical MLR model predicting anticancer activity (pIC₅₀). | pIC₅₀ = 0.65 * LogP - 0.21 * ELUMO + 0.05 * MR + 3.54 |

| R² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit. | 0.88 |

| Q² (Cross-validated R²) | A measure of the model's internal predictive ability, determined through methods like leave-one-out cross-validation. | 0.75 |

| Descriptor Contribution | The coefficient for each descriptor indicates its influence on the activity. | LogP: Positive coefficient suggests higher lipophilicity increases activity. ELUMO: Negative coefficient suggests a lower LUMO energy (higher electron affinity) enhances activity. mdpi.comMR: Positive coefficient suggests that bulkier groups may be favorable for activity. |

The validity and predictive power of such a model are rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.govnih.gov

Exploration of Nonlinear Optical (NLO) Properties

Organic molecules that exhibit strong nonlinear optical (NLO) properties are of great interest for applications in modern technologies like telecommunications, optical data storage, and optical switching. rsc.org The compound this compound possesses the key structural features of a "push-pull" chromophore (also known as a D-π-A system), making it a promising candidate for NLO activity. optica.orgrsc.org

In this D-π-A architecture:

D (Donor): The methoxy group (-OCH₃) acts as an electron-donating group, "pushing" electron density into the aromatic system.

π (Pi-bridge): The benzyl and imidazole rings form a π-conjugated system that facilitates the movement of electrons.

A (Acceptor): The nitro group (-NO₂) is a strong electron-withdrawing group that "pulls" electron density towards itself. numberanalytics.com

This arrangement results in a significant ground-state dipole moment and, more importantly, facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation with light. rsc.org This efficient ICT is the primary origin of high second-order NLO responses. The key parameters used to quantify NLO properties are typically calculated using quantum computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.net

The primary NLO properties of interest include:

Linear Polarizability (⟨α⟩): Describes the linear response of the molecule's electron cloud to an applied electric field.

First-Order Hyperpolarizability (βtot): Quantifies the second-order (nonlinear) response, which is responsible for phenomena like second-harmonic generation (SHG). Large β values are highly desirable for NLO materials. researchgate.netnih.gov

The presence of both a strong donor (methoxy) and a strong acceptor (nitro) connected by a conjugated system is predicted to give this compound a significant first-order hyperpolarizability. nih.gov Theoretical calculations would be essential to quantify this potential.

A table of hypothetical NLO properties for this compound, as would be determined by DFT calculations, is presented below. The values are representative of similar organic push-pull molecules.

| Property | Symbol | Hypothetical Value | Unit | Significance |

| Dipole Moment | μ | 7.5 | Debye | Indicates a high degree of ground-state charge separation, characteristic of push-pull systems. |

| Average Polarizability | ⟨α⟩ | 35.2 x 10⁻²⁴ | esu | Measures the overall ease of distortion of the electron cloud by an electric field. |

| First Hyperpolarizability | βtot | 215 x 10⁻³⁰ | esu | A high value suggests a strong second-order NLO response, making the molecule a candidate for NLO applications. nih.gov |

Chemical Reactivity and Transformation Studies of 1 4 Methoxy 3 Nitrobenzyl 1h Imidazole

Reactions Involving the Nitro Group

The aromatic nitro group is a versatile functional group known for its ability to undergo a range of transformations, most notably reduction.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion of 1-(4-methoxy-3-nitrobenzyl)-1H-imidazole to its corresponding amino analogue, 1-(3-amino-4-methoxybenzyl)-1H-imidazole, can be achieved through various established methods. The choice of reagent is critical as it can influence chemoselectivity, particularly if other reducible functional groups are present.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction using metals or metal salts. wikipedia.orgpsu.eduresearchgate.net Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with a hydrogen source, is a highly efficient method. wikipedia.org Chemical reductions often utilize reagents such as iron in acidic media, tin(II) chloride, or sodium hydrosulfite. wikipedia.orgpsu.edu These methods are generally robust and provide high yields of the corresponding aniline (B41778) derivative.

Table 1: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents & Conditions | General Applicability & Notes |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in a solvent like ethanol (B145695) or ethyl acetate (B1210297). | Highly efficient and clean, but may also reduce other functional groups like alkenes or alkynes. |

| Metal/Acid Reduction | Fe, Zn, or Sn in the presence of an acid (e.g., HCl, Acetic Acid). | A classic and cost-effective method. The workup can sometimes be cumbersome. |

| Transfer Hydrogenation | Ammonium (B1175870) formate (B1220265) or hydrazine (B178648) with a catalyst (e.g., Pd/C). | Avoids the need for gaseous hydrogen, making it experimentally simpler and safer. |

| Metal Salt Reduction | Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate. | A mild method that is often used for substrates sensitive to harsher conditions. |

The reduction proceeds through a series of intermediates. The nitro group (NO₂) is first reduced to a nitroso group (NO), then to a hydroxylamino group (NHOH), and finally to the amino group (NH₂). nih.gov These intermediates are typically not isolated as the reaction is usually driven to completion to form the stable amine. nih.gov

Reductive cyclization is a powerful strategy for synthesizing heterocyclic compounds. This process involves the reduction of a nitro group to a reactive intermediate (such as an amine or hydroxylamine) that subsequently undergoes an intramolecular cyclization with another functional group within the same molecule.

For this compound itself, direct reductive cyclization is not feasible due to the lack of a suitably positioned electrophilic partner for the newly formed amino group to attack. However, derivatives of this compound could be designed to undergo such reactions. For instance, if an appropriate electrophilic group (e.g., an ester, aldehyde, or ketone) were introduced at the C2 position of the imidazole (B134444) ring, a tandem reaction involving nitro reduction followed by intramolecular condensation could lead to the formation of a fused, multi-ring heterocyclic system. researchgate.netnih.gov This strategy is commonly employed in the synthesis of complex nitrogen-containing heterocycles like benzimidazoles from o-nitroaniline precursors. researchgate.net

Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the benzene (B151609) ring is relatively stable but can be cleaved under specific conditions to yield a phenol.

The cleavage of the aryl methyl ether in this compound to form the corresponding phenolic compound, 1-(3-nitro-4-hydroxybenzyl)-1H-imidazole, is a key transformation. This demethylation reaction typically requires harsh conditions, such as heating with strong acids or nucleophiles. Common reagents for this purpose include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃). More recently, methods using mineral acids like HCl in high-temperature pressurized water have been developed as a greener alternative. nih.gov

Table 2: Selected Reagents for Aryl Methyl Ether Demethylation

| Reagent | Typical Conditions | Characteristics |

|---|---|---|

| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂) at low to room temperature. | Highly effective and often the reagent of choice for its high yields, but is moisture-sensitive and corrosive. |

| Hydrobromic Acid (HBr) | Refluxing in aqueous HBr. | A classic, strong acid method that requires high temperatures. |

| Hydrochloric Acid (HCl) in Water | High temperature (e.g., 250 °C) in a pressurized reactor. | A more environmentally friendly approach using a simple mineral acid. nih.gov |

| Lewis Acids (e.g., AlCl₃) | With a scavenger like ethanethiol (B150549) in an inert solvent. | Effective but can sometimes lead to side reactions or complex workups. |

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is an aromatic heterocycle with a rich and distinct reactivity profile. nist.gov It possesses both a pyrrole-like nitrogen (at position 1) and a pyridine-like nitrogen (at position 3), making it susceptible to attack by electrophiles. rsc.org

Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) on the imidazole ring generally occurs at the C4 or C5 positions, which are electronically activated. researchgate.net However, the reactivity is highly dependent on the reaction conditions, particularly the pH. In strongly acidic media, the imidazole ring becomes protonated, forming an imidazolium (B1220033) cation, which deactivates the ring towards electrophilic attack.

Nucleophilic substitution on the imidazole ring is less common unless the ring is activated by strong electron-withdrawing groups or if a good leaving group is present. The electron-rich nature of the heterocycle generally disfavors attack by nucleophiles.

Table 3: Potential Substitution Reactions on the Imidazole Ring

| Reaction Type | Potential Reagents | Expected Outcome on the Imidazole Ring |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Substitution at C4 or C5, though harsh conditions may be required. |

| Halogenation | Br₂ in CHCl₃; I₂ in alkaline conditions | Substitution at C2, C4, and/or C5, depending on the conditions. |

| Sulfonation | H₂S₂O₇ at high temperature | Substitution at C4 or C5. |

Photochemical Transformations and Caging/Uncaging Mechanisms

The ortho-nitrobenzyl moiety is one of the most widely used photolabile protecting groups (PPGs), also known as "caging" groups, in chemistry and biology. wikipedia.orgnih.govresearchgate.net These groups can be cleaved by irradiation with light, typically in the UV range, to release a protected molecule. The 1-(4-methoxy-3-nitrobenzyl) group in the title compound is a structural isomer of the canonical ortho-nitrobenzyl cages and is expected to exhibit similar photochemical reactivity.

The uncaging mechanism for nitrobenzyl compounds generally proceeds via a Norrish Type II reaction. wikipedia.org Upon absorption of a photon, the nitro group is promoted to an excited state. This is followed by an intramolecular hydrogen atom abstraction from the benzylic carbon (the -CH₂- group linking the benzene and imidazole rings). This step forms a transient species known as an aci-nitro intermediate. psu.edunist.gov This intermediate is unstable and rapidly rearranges, leading to the cleavage of the benzylic carbon-nitrogen bond. This cleavage "uncages" or releases the imidazole molecule and results in the formation of a 4-methoxy-3-nitrosobenzaldehyde byproduct. researchgate.net

This photochemical property allows for the precise spatial and temporal control over the release of the imidazole-containing molecule, a technique valuable in fields like pharmacology and cell biology for the controlled activation of bioactive compounds. nih.gov

Table 4: Key Aspects of Nitrobenzyl Photochemistry

| Aspect | Description |

|---|---|

| Activation | Irradiation with UV light (typically 300-365 nm). wikipedia.org |

| Mechanism | Norrish Type II reaction involving an aci-nitro intermediate. wikipedia.orgnist.gov |

| Products | Released imidazole-containing molecule and a nitroso-carbonyl byproduct. researchgate.net |

| Application | Used as a photolabile protecting group ("cage") for controlled release of molecules. nih.gov |

Redox Chemistry and Its Mechanistic Implications of this compound

The redox behavior of this compound is primarily dictated by the presence of the aromatic nitro group, which is a well-known electroactive functionality. The study of its redox chemistry, particularly its reduction, is crucial for understanding its potential metabolic pathways, toxicological profile, and its application in various chemical and biological systems. The electrochemical reduction of nitroaromatic compounds has been extensively studied, and these general principles can be applied to understand the specific case of this compound.

The reduction of the nitro group is a complex, multi-step process involving the transfer of multiple electrons and protons. The exact mechanism and the stability of the intermediates are highly dependent on factors such as the pH of the medium, the nature of the electrode material, and the molecular structure of the compound, including the electronic effects of substituents on the aromatic ring.

In the case of this compound, the presence of the electron-donating methoxy group and the imidazole moiety can influence the electron density on the nitrobenzene (B124822) ring, thereby affecting its reduction potential. Generally, the electrochemical reduction of a nitroaromatic compound (ArNO₂) proceeds through a series of intermediates.

General Mechanism of Nitroaromatic Reduction:

Formation of the Nitroso Intermediate: The initial step involves a two-electron, two-proton reduction of the nitro group to form the corresponding nitroso derivative.

ArNO₂ + 2e⁻ + 2H⁺ → ArNO + H₂O

Formation of the Hydroxylamine (B1172632) Intermediate: The nitroso intermediate is typically more easily reduced than the starting nitro compound and rapidly undergoes a further two-electron, two-proton reduction to yield the hydroxylamine derivative.

ArNO + 2e⁻ + 2H⁺ → ArNHOH

Formation of the Amine Product: The final step is the reduction of the hydroxylamine intermediate to the corresponding amine, which is also a two-electron, two-proton process.

ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ + H₂O

Under aprotic conditions, the initial step is often a one-electron reduction to form a stable nitro radical anion (ArNO₂⁻•). The stability of this radical anion is a key factor in the subsequent reaction pathway. In protic media, this radical anion is rapidly protonated and undergoes further reduction.

The following table outlines the generalized electrochemical reduction pathway for a nitroaromatic compound like this compound in a protic medium.

| Reduction Step | Reactant | Product | Electrons Transferred | Protons Consumed |

| 1 | Nitroaromatic (ArNO₂) | Nitrosoaromatic (ArNO) | 2e⁻ | 2H⁺ |

| 2 | Nitrosoaromatic (ArNO) | Arylhydroxylamine (ArNHOH) | 2e⁻ | 2H⁺ |

| 3 | Arylhydroxylamine (ArNHOH) | Arylamine (ArNH₂) | 2e⁻ | 2H⁺ |

Mechanistic Implications for this compound:

For this compound, the specific mechanistic implications would be studied using techniques like cyclic voltammetry. This technique would allow for the determination of reduction potentials for each step and provide insights into the stability of the intermediates. The electron-donating effect of the methoxy group ortho to the nitro group would likely make the reduction slightly more difficult (i.e., occur at a more negative potential) compared to unsubstituted nitrobenzene. Conversely, the imidazole ring's electronic properties could also modulate the redox potential.

Detailed mechanistic studies would involve analyzing the effect of pH on the reduction potentials and peak currents. A linear relationship between the peak potential and pH would be expected for the proton-dependent reduction steps. The number of electrons transferred at each reduction wave could be determined by techniques such as controlled-potential coulometry.

The identification of the reduction products at each stage, such as the corresponding nitroso, hydroxylamine, and amine derivatives of this compound, would be essential for a complete mechanistic understanding. This is typically achieved by performing bulk electrolysis at a controlled potential corresponding to a specific reduction wave, followed by spectroscopic analysis (e.g., NMR, Mass Spectrometry) of the resulting solution.

Mechanistic Studies and Structure Activity Relationships in Biological Contexts for 1 4 Methoxy 3 Nitrobenzyl 1h Imidazole Derivatives

Mechanisms of Biological Action at the Molecular Level

The biological effects of 1-(4-methoxy-3-nitrobenzyl)-1H-imidazole and its derivatives are rooted in their interactions with various molecular targets. These interactions can lead to the inhibition of critical enzymes, disruption of essential cellular processes in pathogens, and the modulation of pathways that control cell growth and death.

The unique chemical structure of substituted benzyl-imidazole derivatives allows them to fit into the active sites of various enzymes, disrupting their catalytic activity.

Metallo-β-Lactamase IMP-1: Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics. uq.edu.aunih.gov The development of MBL inhibitors is a critical strategy to overcome this resistance. rsc.org While no clinically approved MBL inhibitors are currently available, research has identified several promising compounds. rsc.orgresearchgate.net Studies on imidazole (B134444) derivatives have shown their potential as MBL inhibitors. Molecular docking studies suggest that the oxygen atoms of a nitro group on an inhibitor can form coordinate bonds with the zinc ions in the active site of IMP-1, which is a key interaction for inhibition. researchgate.net This suggests a potential mechanism by which the nitro group of this compound could contribute to the inhibition of this enzyme.

Xanthine Oxidase: Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the production of uric acid. mdpi.comnih.gov Overproduction of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target. nih.govwikipedia.org Imidazole derivatives have long been investigated as XO inhibitors. mdpi.com For instance, a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives showed potent inhibitory activity against xanthine oxidase, with some compounds exhibiting potency comparable to the approved drug Febuxostat. nih.gov The inhibition mechanism is often of a mixed type. nih.gov

Methionyl-tRNA Synthetase: Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in protein synthesis, responsible for attaching methionine to its corresponding tRNA. nih.gov Its inhibition leads to the cessation of protein production and bacterial death. The antibacterial agent REP8839, a selective inhibitor of bacterial MetRS, has demonstrated potent activity against various Gram-positive pathogens. nih.gov While REP8839 is not a direct imidazole derivative, the targeting of bacterial synthetases is a proven antibacterial strategy, and the potential for imidazole-based compounds to inhibit this class of enzymes remains an area for exploration.

Aldosterone Synthase (CYP11B2): Aldosterone synthase is a cytochrome P450 enzyme that catalyzes the final step in the biosynthesis of aldosterone, a hormone that regulates blood pressure. drugbank.comnih.gov Inhibition of this enzyme is a promising therapeutic strategy for conditions like heart failure and hypertension. drugbank.comgoogle.com Structurally simple and achiral 1-benzyl-1H-imidazoles have been designed and synthesized as potent and selective inhibitors of CYP11B2. drugbank.com The imidazole nitrogen is thought to coordinate with the heme iron in the enzyme's active site, while the substituted benzyl (B1604629) group occupies other regions of the binding pocket, contributing to potency and selectivity. drugbank.com

Topoisomerase I: Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. nih.govnih.gov They are established targets for anticancer drugs. ekb.eg Bisbenzimidazole derivatives have been identified as DNA minor groove-binding ligands that can inhibit human topoisomerase I (Hu Topo I). nih.govacs.org For example, the compound 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA) was found to preferentially inhibit E. coli topoisomerase I over its human counterpart, suggesting a pathway for developing selective antibacterial agents. nih.gov These findings indicate that the core imidazole structure is a viable scaffold for developing topoisomerase inhibitors.

γ-Secretase Modulators: The γ-secretase enzyme is involved in the production of amyloid-β (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. nih.gov Consequently, γ-secretase is a primary target for developing disease-modifying therapies. γ-secretase modulators (GSMs) are a class of compounds that selectively alter the production of the toxic Aβ42 peptide without inhibiting the enzyme's other essential functions. nih.govnih.gov While specific studies on this compound as a GSM are not prominent, the development of small molecules that modulate γ-secretase activity is an active area of research where diverse chemical scaffolds are being explored.

Table 1: Enzyme Inhibition by Imidazole-Related Derivatives

| Enzyme Target | Function | Related Imidazole Inhibitors | Key Findings |

|---|---|---|---|

| Metallo-β-Lactamase IMP-1 | Bacterial Antibiotic Resistance | Imidazole derivatives | The nitro group's oxygen atoms can form coordinate bonds with active site zinc ions. researchgate.net |

| Xanthine Oxidase (XO) | Uric Acid Production | 1-methoxy-4-methyl-2-phenyl-1H-imidazole derivatives | Potent, mixed-type inhibition; potency comparable to Febuxostat. nih.gov |

| Aldosterone Synthase (CYP11B2) | Aldosterone Biosynthesis | 1-benzyl-1H-imidazoles | Potent and selective inhibitors; imidazole nitrogen coordinates with heme iron. drugbank.com |

| Topoisomerase I | DNA Topology Regulation | Bis-benzimidazoles (e.g., DMA) | Preferential inhibition of bacterial Topo I over human Topo I. nih.gov |

Beyond specific enzyme inhibition, imidazole derivatives can exert antimicrobial effects through broader mechanisms. Nitroheterocyclic compounds, a class to which this compound belongs, are known to have multitarget modes of action. Some have been shown to inhibit the formation of bacterial biofilms and may cause damage to the bacterial membrane. nih.gov The inhibition of bacterial topoisomerase I, as seen with related benzimidazole compounds, directly interferes with DNA replication processes, leading to bacterial cell death. nih.gov This dual potential—to disrupt both membrane integrity and DNA replication—makes such compounds promising candidates for novel antibacterial agents.

The biological activity of this compound is determined by its molecular interactions with target macromolecules. Docking studies with various enzymes have provided insight into these interactions. For instance, in the active site of aldosterone synthase, the imidazole ring is crucial for coordinating with the enzyme's heme group, while the benzyl portion interacts with other amino acid residues, influencing inhibitor potency. drugbank.com In the case of MBLs like IMP-1, the nitro group is hypothesized to interact directly with the catalytic zinc ions. researchgate.net For topoisomerase inhibitors, bisbenzimidazole derivatives bind to the minor groove of DNA, forming non-covalent interactions such as hydrogen bonds and van der Waals forces, which in turn affects the function of the DNA-enzyme complex. nih.govacs.org

Many anticancer agents function by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. Imidazole and benzimidazole derivatives have been shown to possess these capabilities. nih.govmdpi.com For example, certain methoxy-substituted stilbenes, which share a methoxy-phenyl feature with the target compound, exhibit significant cytotoxicity toward leukemia cells by arresting the cell cycle at the G2/M phase and inducing apoptosis. nih.govresearchgate.net This process is often mediated by an increase in the p53 tumor suppressor protein and a shift in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-xl) proteins, indicating the involvement of the intrinsic mitochondrial pathway. nih.gov Similarly, novel benzimidazole derivatives have been shown to cause G2/M phase arrest in cancer cells. acs.org These findings suggest that this compound could potentially exert anticancer effects through similar mechanisms.

Structure-Activity Relationship (SAR) Investigations of Substituted Imidazole Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For imidazole derivatives, the nature and position of substituents on both the imidazole and benzyl rings dramatically influence their pharmacological profiles. researchgate.netjopir.innih.gov

The specific substituents of this compound—a methoxy (B1213986) group and a nitro group on the benzyl ring—are critical determinants of its biological activity.

Methoxy Group: The methoxy group (-OCH₃) is generally considered to be lipophilic and electron-donating. Its presence can enhance a molecule's ability to cross cell membranes. In studies of xanthine oxidase inhibitors, a methoxy substitution on a phenyl ring was found to be favorable for activity. mdpi.com However, its effect can be target-dependent. In some anti-inflammatory benzimidazole derivatives, a methoxy substitution was shown to favor 5-lipoxygenase inhibition. nih.gov The position of the methoxy group is also crucial; for example, studies on methoxy stilbenes showed that different isomers possessed vastly different cytotoxic activities against cancer cells. nih.gov

Nitrobenzyl Group: The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence can significantly alter the electronic properties of the benzyl ring and the entire molecule. As noted in molecular modeling studies of MBL IMP-1 inhibitors, the oxygen atoms of the nitro group can act as key binding points, forming coordinate bonds with metal ions in an enzyme's active site. researchgate.net This interaction can be a critical factor in the inhibitory potency of the compound. The combination of an electron-donating methoxy group and an electron-withdrawing nitro group on the same aromatic ring creates a unique electronic profile that can be fine-tuned to optimize interactions with specific biological targets.

Table 2: Influence of Substituents on the Biological Activity of Imidazole Derivatives

| Substituent | General Effect | Example Target/Activity | Specific Influence |

|---|---|---|---|

| Methoxy (-OCH₃) | Electron-donating, increases lipophilicity | Xanthine Oxidase Inhibition | Favorable for inhibitory activity. mdpi.com |

| Methoxy (-OCH₃) | Varies by position | Anticancer (Cytotoxicity) | Different methoxy stilbene isomers show varied cytotoxicity and cell cycle arrest effects. nih.gov |

| Nitro (-NO₂) | Strong electron-withdrawing | Metallo-β-Lactamase IMP-1 Inhibition | Oxygen atoms can form coordinate bonds with active site zinc ions, enhancing inhibition. researchgate.net |

Design Principles for Modulating Target Affinity and Selectivity

The design of this compound derivatives and related nitroaromatic imidazoles for specific biological targets is guided by established structure-activity relationships (SAR). nih.govjopir.in Modifications to the core imidazole scaffold, the nitrobenzyl moiety, and the addition of other functional groups are key strategies to modulate target affinity and selectivity. The imidazole ring itself is a crucial pharmacophore found in many natural and synthetic bioactive compounds, valued for its ability to engage in various biological interactions. jopir.inchemijournal.com

A primary design principle involves the strategic manipulation of substituents on the imidazole or a related benzimidazole core. nih.gov Studies on benzimidazole derivatives have shown that substitutions at the N-1, C-2, and C-6 positions are critical for pharmacological effects. For instance, attaching benzyl groups to the N-1 position can enhance chemotherapeutic activity. nih.gov For nitroimidazole derivatives, the nitro group is an essential feature for many of their biological activities, including both aerobic and anaerobic antimicrobial effects. nih.gov The electronic properties conferred by the nitro group are often central to the molecule's mechanism of action.

Another key design consideration is the nature of the side chain attached to the imidazole ring. In antitubercular 4-nitroimidazoles, a lipophilic side chain, such as the trifluoromethoxybenzyl ether found in PA-824, is required for both aerobic and anaerobic activity. nih.gov The removal of this side chain leads to a complete loss of activity, highlighting the importance of lipophilicity in reaching the molecular target or participating in binding interactions. nih.gov This contrasts with 5-nitroimidazoles, where the addition of a similar lipophilic tail does not confer aerobic activity and can even decrease anaerobic activity, demonstrating a clear distinction in the SAR between these two series. nih.gov

In Vitro Pharmacological Profiling and Mechanistic Elucidation

Enzyme Activity Assays and Inhibition Kinetics

The imidazole scaffold is a well-known inhibitor of various enzymes, and its derivatives are often investigated for their enzyme-modulating activities. jopir.innih.gov Enzyme activity assays are fundamental to understanding the mechanism of action of these compounds. Such assays typically measure the initial rate of substrate hydrolysis in the presence of varying concentrations of the inhibitor. nih.gov

Kinetic studies on imidazole's interaction with enzymes like β-glucosidase have revealed a partial competitive inhibition mechanism. nih.gov In this model, the inhibitor binds to the enzyme's active site, but it does not completely prevent the substrate from binding. Instead, it reduces the affinity of the enzyme for its substrate. nih.gov This is observed experimentally through Lineweaver-Burk plots, where the apparent Michaelis constant (Km) increases with inhibitor concentration, while the maximum velocity (Vmax) remains unchanged. nih.gov Computational docking studies can further support these findings by suggesting direct interaction of the imidazole moiety within the enzyme's active site. nih.gov

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov The IC₅₀ value is dependent on the substrate concentration used in the assay. nih.gov

Table 1: Illustrative Enzyme Inhibition Kinetics Data for Imidazole Derivatives This table is a representative example based on typical findings in enzyme kinetic studies.

| Compound | Target Enzyme | Inhibition Type | Kᵢ (μM) | IC₅₀ (μM) |

| Imidazole | β-glucosidase | Partial Competitive | ~3-fold increase in Kₘ | N/A |

| Kojic Acid | Tyrosinase | Competitive | N/A | 30 |

| Benzoic Acid | Tyrosinase | Competitive | N/A | 119 |

Kᵢ represents the inhibition constant. Data are illustrative and compiled from findings on imidazole and other competitive inhibitors to demonstrate kinetic principles. nih.govnih.gov

Cellular Assays for Antiproliferative and Antimicrobial Effects: Mechanistic Investigations

Derivatives of this compound are frequently evaluated for their potential as anticancer and antimicrobial agents using a variety of cellular assays. nih.govnih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess a compound's effect on cell proliferation and viability. nih.govacgpubs.orgnih.gov This assay measures the metabolic activity of cells, which generally correlates with the number of viable cells. mdpi.com

Studies on imidazole derivatives have demonstrated significant, dose-dependent antiproliferative activity against various cancer cell lines. For example, certain imidazole compounds have been shown to reduce the proliferation of myeloid leukemia cell lines like NB4 and K562. nih.gov The antiproliferative effect is often linked to the induction of apoptosis (programmed cell death), which can be confirmed through methods like DNA fragmentation assays. nih.gov

In the context of antimicrobial activity, the minimum inhibitory concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov Nitro-substituted benzimidazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.gov

Table 2: Antiproliferative Activity of Imidazole Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC₅₀ (μM) |

| L-7 | NB4 | Acute Promyelocytic Leukemia | < 5 |

| L-7 | K562 | Chronic Myeloid Leukemia | < 5 |

| R-35 | NB4 | Acute Promyelocytic Leukemia | > 5 |

| R-NIMO4 | NB4 | Acute Promyelocytic Leukemia | > 5 |

| ORT14 (para-fluoro) | A549 | Lung Carcinoma | 2.05 |

| ORT15 (ortho-fluoro) | A549 | Lung Carcinoma | 2.45 |

IC₅₀ is the concentration that causes 50% inhibition of cell growth. Data compiled from studies on various imidazole derivatives. nih.govacgpubs.org

Table 3: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Staphylococcus aureus (MRSA) MIC (μg/mL) | Escherichia coli MIC (μg/mL) | Candida albicans MIC (μg/mL) |

| 4k | 2 | 4 | 8 |

| 1d | 4 | 8 | >128 |

| 2d | 8 | 4 | >128 |

| Ciprofloxacin (Std.) | 16 | 8 | N/A |

| Fluconazole (Std.) | N/A | N/A | 4 |

MIC is the Minimum Inhibitory Concentration. Data from a study on N-substituted 6-nitro-1H-benzimidazole derivatives. nih.gov

Analysis of Cellular Pathways and Biomarkers Relevant to Biological Response

To understand the molecular mechanisms underlying the antiproliferative effects of this compound derivatives, researchers investigate their impact on specific cellular signaling pathways and biomarkers. This involves analyzing changes in gene and protein expression in treated cells. nih.gov

For certain imidazole derivatives, antiproliferative activity in leukemia cells has been linked to the modulation of key cancer-related pathways. nih.gov Real-time polymerase chain reaction (RT-PCR) analysis has revealed that treatment with active imidazole compounds can lead to the downregulation of AXL-Receptor Tyrosine Kinase (AXL-RTK). nih.gov AXL is a receptor known to be involved in cell proliferation, survival, and migration, and its overexpression is associated with poor prognosis in several cancers.

Furthermore, these compounds have been shown to affect the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial for cell fate determination, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers. Specifically, treatment has led to the downregulation of Wnt/β-catenin target genes such as c-Myc, Axin2, and EYA3. nih.gov The suppression of these oncogenic signaling pathways provides a mechanistic basis for the observed antiproliferative and pro-apoptotic effects of these imidazole derivatives. nih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(4-methoxy-3-nitrobenzyl)-1H-imidazole?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves reacting a halo-nitrobenzene derivative (e.g., 4-methoxy-3-nitrobenzyl bromide) with 1H-imidazole under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF, often with a copper catalyst (e.g., CuI) under inert atmosphere (argon) at elevated temperatures (~120°C). Post-reaction purification is achieved via column chromatography or recrystallization .

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene), methoxy protons (δ ~3.8 ppm), and imidazole protons (δ 6.5–7.5 ppm). The benzylic CH₂ group typically appears as a singlet near δ 5.5 ppm .

- IR Spectroscopy : Stretching vibrations for nitro groups (1520–1350 cm⁻¹), aromatic C=C (1600–1450 cm⁻¹), and methoxy C-O (1250–1150 cm⁻¹) confirm functional groups .

- Elemental Analysis : Validates molecular formula (e.g., C₁₁H₁₀N₃O₃) with <0.3% deviation in C/H/N content .

Q. What role do substituents (methoxy, nitro) play in the compound’s reactivity?

- Methodological Answer :

- The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position and enhancing stability under oxidative conditions.

- The methoxy group is electron-donating, increasing solubility in polar solvents and influencing hydrogen-bonding interactions in biological assays.

- Substituent effects are validated via comparative synthesis of analogs (e.g., replacing nitro with sulfonyl groups) and analyzing reaction yields or biological activity .

Advanced Research Questions

Q. How can regioselectivity be optimized in Pd-catalyzed C-H functionalization of this imidazole derivative?

- Methodological Answer : Regioselective functionalization (e.g., at the imidazole C5 position) is achieved using Pd(OAc)₂ with ligands like PPh₃ in solvents such as toluene. Key factors include:

- Substrate directing groups : The benzyl moiety directs metalation to specific positions.

- Temperature control : Reactions at 80–100°C minimize side products.

- Additives : Silver salts (Ag₂CO₃) improve catalytic efficiency. Post-reaction analysis via HPLC or GC-MS ensures selectivity .

Q. What QSAR strategies predict the biological activity of nitro-substituted imidazole analogs?

- Methodological Answer :

- CoMSIA Models : Comparative Molecular Similarity Indices Analysis (CoMSIA) correlates molecular descriptors (steric, electrostatic, hydrophobic fields) with activity data (e.g., ED₅₀ in epilepsy models). Training sets (34 compounds) and test sets (10 compounds) validate predictive accuracy .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies interactions with biological targets (e.g., GLP-1 receptors) by analyzing binding poses and affinity scores. Substituent modifications (e.g., trifluoromethyl groups) are guided by these simulations .

Q. How can pharmacokinetic properties be improved through structural modifications?

- Methodological Answer :

- Lipophilicity adjustment : Introducing polar groups (e.g., hydroxyl, carboxyl) reduces logP, enhancing aqueous solubility.

- Metabolic stability : Fluorination (e.g., CF₃ substitution) slows hepatic degradation.

- Bioisosteric replacement : Replacing nitro with sulfonamide groups retains activity while reducing toxicity. These modifications are validated via in vitro ADME assays (e.g., microsomal stability tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。